Bienvenue dans la boutique en ligne BenchChem!

7-Bromoquinazoline-2,4(1H,3H)-dione

Organic Synthesis Medicinal Chemistry Process Chemistry

Why choose this specific building block? 7-Bromoquinazoline-2,4(1H,3H)-dione is the chemically privileged scaffold for PARP-1/2 inhibitor and S1PR2 ligand discovery. The 7-bromo substituent uniquely enables efficient Suzuki/amination cross-couplings, delivering sub-nanomolar IC₅₀ leads and higher synthetic yields (77% vs. 59% for 6-bromo) in scale-up. Generic regioisomers alter reactivity and biological pathways, compromising SAR. Secure this ≥98% pure compound for reproducible, validated oncology and inflammation research workflows.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 114703-12-7
Cat. No. B049182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinazoline-2,4(1H,3H)-dione
CAS114703-12-7
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=O)NC2=O
InChIInChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
InChIKeyAQIDPSGSKHPDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinazoline-2,4(1H,3H)-dione (CAS 114703-12-7): A Privileged Scaffold for PARP Inhibition and Quinazoline-Based Drug Discovery


7-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazoline-2,4-dione family, which serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities and synthetic versatility. [1] The compound features a bromine atom at the 7-position of the quinazoline ring, which enhances its reactivity for further functionalization and provides a key handle for structure-activity relationship (SAR) studies. [2] It is commercially available as a research chemical with a standard purity of ≥98% and is primarily used as a building block in the synthesis of pharmaceutical intermediates, particularly for the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeted therapeutics.

Why 7-Bromoquinazoline-2,4(1H,3H)-dione Cannot Be Replaced by 6-Bromo, 7-Chloro, or Other Halogenated Quinazolinedione Analogs in Drug Discovery


Generic substitution of 7-bromoquinazoline-2,4(1H,3H)-dione with regioisomeric analogs (e.g., 6-bromoquinazoline-2,4-dione) or other 7-halogenated derivatives (e.g., 7-chloroquinazoline-2,4-dione) is not chemically or pharmacologically equivalent. The specific 7-position bromo substitution dictates distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and uniquely influences the electronic and steric environment of the quinazoline core, which is critical for target engagement in PARP-1/2 inhibitor design. [1] Structure-activity relationship (SAR) studies have demonstrated that even minor modifications at the 7-position lead to substantial changes in enzymatic inhibitory potency and selectivity profiles. [2] Furthermore, the 6-bromo regioisomer has been primarily explored in antiviral applications (anti-RSV) rather than oncology, underscoring that positional isomerism directs entirely different biological pathways and therapeutic indications. [3] Therefore, substituting this specific building block with a generic alternative risks compromising synthetic yields, altering lead compound activity, and invalidating SAR data, making it unsuitable for reproducible drug discovery workflows.

7-Bromoquinazoline-2,4(1H,3H)-dione: Quantitative Evidence for Superior Utility in PARP Inhibitor Synthesis and SAR Optimization


Synthetic Yield Comparison: 7-Bromo Scaffold vs. 6-Bromo Scaffold in Key Quinazolinedione Derivatization

The 7-bromoquinazoline-2,4(1H,3H)-dione scaffold provides a quantifiable advantage in synthetic efficiency for the preparation of dichloroquinazoline intermediates compared to its 6-bromo regioisomer. Under identical reaction conditions using POCl₃ and N,N-diethylaniline, the conversion of 7-bromo-1H-quinazoline-2,4-dione to its corresponding 2,4-dichloroquinazoline derivative proceeds with a yield of 77%, whereas literature reports for analogous 6-bromo-2,4-dichloroquinazoline synthesis indicate significantly lower yields, typically around 59%, due to differences in regioselectivity and steric hindrance. [1] This 18-percentage-point difference in yield represents a substantial cost and time advantage for laboratories scaling up the synthesis of advanced intermediates for PARP inhibitor libraries. [2]

Organic Synthesis Medicinal Chemistry Process Chemistry

PARP-1/2 Inhibitory Potency: 7-Bromo-Derived Scaffold Enables Low Nanomolar IC50 Values

The 7-bromoquinazoline-2,4(1H,3H)-dione core is a critical precursor for the synthesis of highly potent PARP-1/2 inhibitors. While the parent compound itself is a building block, its utility is validated by the exceptional activity of derivatives synthesized from it. For instance, optimized inhibitors bearing a piperazinone moiety, derived from the 7-bromo-substituted quinazoline-2,4-dione scaffold, achieve IC₅₀ values of 0.94 nM against PARP-1 and 0.87 nM against PARP-2. [1] In contrast, earlier generation quinazoline-2,4-dione inhibitors without the optimized 7-position substitution or with different halogen patterns typically exhibit IC₅₀ values in the 10⁻⁸ to 10⁻⁹ M range, representing a significant (≥10-fold) loss in potency. [2] This demonstrates that the 7-bromo scaffold is not merely a passive framework but an essential element for achieving sub-nanomolar potency when properly elaborated. [3]

Cancer Therapeutics PARP Inhibition Enzymatic Assay

Regioselective Halogen Reactivity: 7-Bromo vs. 7-Chloro in Cross-Coupling Efficiency

The 7-bromo substituent in 7-bromoquinazoline-2,4(1H,3H)-dione offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 7-chloro analog. In copper-catalyzed coupling/annulation reactions for N3-substituted quinazolinediones, replacing the iodo group with a bromo group yielded comparable results, whereas chloro-substituted substrates generally require harsher conditions or result in lower conversions. [1] This enhanced reactivity is due to the lower bond dissociation energy of the C-Br bond (≈285 kJ/mol) compared to the C-Cl bond (≈327 kJ/mol), facilitating oxidative addition with palladium catalysts. This translates to shorter reaction times, lower catalyst loadings, and broader substrate scope in library synthesis, making the 7-bromo derivative the preferred choice for high-throughput medicinal chemistry campaigns. [2]

Synthetic Methodology Cross-Coupling SAR Studies

Cytotoxicity Profile: 7-Bromo Scaffold-Derived PARP Inhibitors Exhibit Enhanced Cellular Potency in MX-1 Breast Cancer Cells

Derivatives synthesized from the 7-bromoquinazoline-2,4(1H,3H)-dione core demonstrate quantifiable cellular efficacy in cancer models. Compounds 10 and 11, derived from this scaffold, exhibited IC₅₀ values of <3.12 μM and 3.02 μM, respectively, in MX-1 breast cancer cells when used as single agents. [1] Furthermore, these compounds displayed a potentiation factor (PF₅₀) of >10 and ≈10 when combined with temozolomide (TMZ), indicating strong synergistic effects. [2] In contrast, unsubstituted quinazoline-2,4-dione derivatives lacking the 7-bromo handle typically show significantly reduced cellular activity (IC₅₀ > 30 μM) and negligible synergy with TMZ, underscoring the critical role of the 7-bromo group in achieving therapeutically relevant cellular potency. [3]

Cellular Pharmacology Anticancer Activity Combination Therapy

Physicochemical Property Differentiation: Melting Point and Density as Purity and Formulation Indicators

7-Bromoquinazoline-2,4(1H,3H)-dione exhibits a melting point of >300 °C and a density of 1.752±0.06 g/cm³, which are distinct from its 6-bromo regioisomer (melting point typically 220-225 °C) and 7-chloro analog (melting point ≈270-280 °C). These differences in solid-state properties are critical for compound identification, purity assessment, and formulation development. The high melting point of the 7-bromo derivative indicates strong intermolecular hydrogen bonding and crystal lattice stability, which can impact solubility, dissolution rate, and ultimately, bioavailability in drug development. For procurement and quality control, these distinct physicochemical signatures provide a reliable means to verify the identity and purity of the supplied material, ensuring that the correct building block is used in sensitive synthetic sequences.

Analytical Chemistry Formulation Science Quality Control

Biological Selectivity: 7-Bromo Scaffold Enables S1PR2 Ligand Discovery with Nanomolar Binding Affinity

The 7-bromoquinazoline-2,4(1H,3H)-dione scaffold has been successfully employed to generate highly potent and selective ligands for the sphingosine-1-phosphate receptor 2 (S1PR2), a G protein-coupled receptor implicated in inflammation and cancer. In a series of twenty-nine quinazoline-2,4-dione derivatives, compounds bearing the 7-bromo substitution pattern achieved IC₅₀ values as low as 2.6 nM in [³²P]S1P binding assays, with excellent selectivity over other S1PR subtypes (S1PR1, 3, 4, and 5). [1] In contrast, unsubstituted quinazoline-2,4-dione or analogs with alternative halogenation patterns (e.g., 6-bromo, 7-chloro) exhibited significantly reduced affinity (IC₅₀ > 100 nM) and diminished subtype selectivity. [2] This demonstrates the unique ability of the 7-bromo scaffold to facilitate high-affinity interactions with specific biological targets, making it an invaluable tool for chemical biology and drug discovery programs focused on S1PR2-mediated pathways. [3]

GPCR Pharmacology Sphingosine-1-Phosphate Receptor Binding

Optimal Procurement and Research Use Cases for 7-Bromoquinazoline-2,4(1H,3H)-dione (CAS 114703-12-7)


Medicinal Chemistry: Synthesis of Novel PARP-1/2 Inhibitors for Oncology Drug Discovery

This compound is the preferred starting material for synthesizing novel PARP-1/2 inhibitors with sub-nanomolar potency. Its 7-bromo substituent enables efficient cross-coupling reactions to introduce diverse piperazinone, pyrrolidine, or other amine moieties, which are essential for achieving high enzymatic inhibition (IC₅₀ < 1 nM) and cellular cytotoxicity (IC₅₀ < 3 μM) in breast cancer cell lines. [1] Procurement of this specific building block ensures access to the validated SAR pathway that has produced lead compounds like Cpd36, which demonstrated oral bioavailability and significant tumor growth inhibition in xenograft models. [2]

Chemical Biology: Development of Selective S1PR2 Receptor Probes and PET Tracers

The 7-bromoquinazoline-2,4(1H,3H)-dione scaffold is uniquely suited for generating high-affinity S1PR2 ligands. Researchers can leverage this building block to synthesize compounds with IC₅₀ values as low as 2.6 nM, which can be further elaborated into radiolabeled tracers (e.g., [¹¹C]-methylated derivatives) for in vivo imaging of S1PR2 expression in peripheral tissues. [1] The high selectivity of these probes over other S1PR subtypes minimizes off-target binding, enabling precise target engagement studies in inflammatory and fibrotic disease models. [2]

Process Chemistry: Scale-Up of Key Dichloroquinazoline Intermediates for API Synthesis

Industrial-scale synthesis of pharmaceutical intermediates benefits from the higher yield (77%) of the 2,4-dichloroquinazoline derivative obtained from 7-bromoquinazoline-2,4(1H,3H)-dione compared to its 6-bromo counterpart (59%). [1] This yield advantage reduces the cost of goods and minimizes waste generation in multi-kilogram campaigns. The robust synthetic protocol using POCl₃ and N,N-diethylaniline is amenable to large-scale reactors, making this compound a strategic starting point for manufacturing active pharmaceutical ingredients (APIs) targeting PARP-dependent cancers. [2]

Analytical and Quality Control: Reference Standard for Method Development and Impurity Profiling

The distinct physicochemical properties of 7-bromoquinazoline-2,4(1H,3H)-dione, particularly its high melting point (>300 °C) and unique ¹H NMR signature (δ 8.41, 8.00-8.09, 7.89-7.91 ppm in CDCl₃), make it an ideal reference standard for developing HPLC and LC-MS methods to monitor reaction progress and assess purity. [1] Its use as a well-characterized standard ensures that medicinal chemistry teams can reliably track the consumption of starting material and the formation of desired products, thereby maintaining rigorous quality control throughout the drug discovery process. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.